3-Phenylpropylisocyanide

Description

Significance of the Isocyanide Functional Group in Modern Organic Synthesis

The isocyanide functional group, also known as an isonitrile or carbylamine, is an organic compound with the functional group -N≡C. vedantu.com This is isomeric to the more common nitrile (-C≡N), with the key difference being the point of attachment to the main carbon chain; in isocyanides, the organic group is bonded to the nitrogen atom. vedantu.com

The distinct reactivity of isocyanides makes them invaluable in organic synthesis. encyclopedia.pubnih.gov They are among the few stable organic molecules that contain a formally divalent carbon atom. encyclopedia.pubnih.gov This unique electronic feature, a combination of a nucleophilic and electrophilic terminal carbon, allows isocyanides to react with both nucleophiles and electrophiles at the same carbon atom, a reactivity pattern not typically seen in other functional groups. acs.orgresearchgate.netnih.gov This amphiphilic nature is the cornerstone of their utility. nih.gov

Isocyanides are particularly renowned for their central role in multicomponent reactions (MCRs), which are chemical transformations that combine three or more reactants in a single step to form a complex product. encyclopedia.pubresearchgate.net MCRs are highly efficient and atom-economical, making them a cornerstone of modern green chemistry and drug discovery. researchgate.netrsc.org The most prominent isocyanide-based MCRs (IMCRs) are the Passerini and Ugi reactions. acs.orgrug.nlacs.org

The Passerini Three-Component Reaction (P-3CR): Discovered by Mario Passerini in 1921, this reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy carboxamides. acs.orgrug.nlacs.org

The Ugi Four-Component Reaction (U-4CR): Introduced by Ivar Ugi in 1959, this reaction is even more powerful, combining an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield α-acetamido carboxamides. researchgate.netacs.orgnih.gov

These reactions are prized for their ability to rapidly generate molecular diversity from a small set of starting materials, which is highly advantageous in the synthesis of compound libraries for drug discovery and materials science. acs.orgresearchgate.net Beyond MCRs, isocyanides also participate in cycloaddition reactions and can act as ligands in organometallic chemistry, behaving as electron-rich analogues of carbon monoxide. rsc.orgwikipedia.org

Historical Context and Evolution of Research on 3-Phenylpropylisocyanide

The first isocyanide, allyl isocyanide, was synthesized in 1859 by Lieke through the reaction of allyl iodide and silver cyanide. nih.govresearchgate.net For much of the following century, research into isocyanides was limited due to their notoriously foul and overpowering odors. nih.govwikipedia.org A significant breakthrough came in 1958 with a reliable method for synthesizing isocyanides by dehydrating formamides, making them more accessible for study. nih.gov The subsequent introduction of the Ugi reaction in 1959 truly ignited interest in isocyanide chemistry. nih.gov

Research specifically mentioning This compound appears in later literature, often in the context of its application in multicomponent reactions for the synthesis of complex molecules with potential biological activity. For instance, studies have proposed its use in the development of peptidomimetics and glycoconjugate vaccine candidates. uh.cu The synthesis of this compound itself is typically achieved through standard procedures, such as the dehydration of the corresponding N-(3-phenylpropyl)formamide. researchgate.net A patent application from 2021 describes the synthesis of 3-phenylpropyl isocyanide from 3-phenylpropan-1-amine and its subsequent use in an Ugi-4CR to create phytosphingosine (B30862) derivatives as potential immune-stimulating adjuvants. google.com

Scope and Research Objectives for Academic Investigations of this compound

Academic investigations into this compound are generally driven by specific research objectives aimed at leveraging its unique properties for synthetic applications. scribbr.comgradcoach.comnih.gov The primary goals often revolve around its utility as a building block in organic synthesis.

Key Research Objectives:

Synthesis of Novel Compounds: A primary objective is to utilize this compound in multicomponent reactions, such as the Ugi and Passerini reactions, to synthesize novel and structurally diverse molecules. uh.cugoogle.com The phenylpropyl group can introduce specific steric and electronic properties into the final product, which can be desirable for various applications.

Development of Bioactive Molecules: Researchers aim to incorporate the this compound moiety into larger molecules to explore their potential as therapeutic agents. google.com For example, its use in synthesizing potential protease inhibitors and vaccine candidates highlights this objective. uh.cu The aromatic ring and the propyl chain can provide hydrophobic interactions which may be crucial for binding to biological targets. uh.cu

Exploring Reaction Mechanisms and Scope: Academic studies may focus on understanding the mechanistic details of reactions involving this compound. This includes investigating its reactivity, selectivity, and the scope of its participation in various chemical transformations. csic.es

Materials Science Applications: While less common for this specific isocyanide, a broader objective in isocyanide research is the development of new materials, such as polymers and ligands for catalysis. rsc.orgwikipedia.org

The overarching aim of these research endeavors is to expand the synthetic toolbox available to chemists and to discover new molecules with valuable properties. researchgate.netnih.gov

Data Tables

Table 1: Key Multicomponent Reactions Involving Isocyanides

| Reaction Name | Year Discovered | Number of Components | Reactants | Product |

| Passerini Reaction | 1921 | 3 | Isocyanide, Carbonyl Compound, Carboxylic Acid | α-Acyloxy Carboxamide |

| Ugi Reaction | 1959 | 4 | Isocyanide, Carbonyl Compound, Amine, Carboxylic Acid | α-Acetamido Carboxamide |

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | fluorochem.co.uk |

| Boiling Point | 140-150 °C at 20 mmHg | researchgate.net |

| Synthesis Method | Dehydration of N-(3-phenylpropyl)formamide | researchgate.net |

Structure

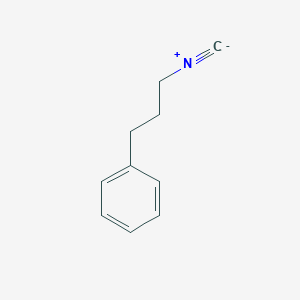

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMZCHTXHCEALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370499 | |

| Record name | 3-Phenylpropylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111944-21-9 | |

| Record name | 3-Phenylpropylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylpropylisocyanide

Established Synthetic Pathways for 3-Phenylpropylisocyanide Production

The most common and well-established method for preparing isocyanides involves a two-step sequence starting from a primary amine. nih.gov This pathway remains a staple in synthetic laboratories for its reliability and the general availability of starting materials.

The classical synthesis of this compound begins with the corresponding primary amine, 3-phenylpropylamine. researchgate.net The process consists of two main transformations:

N-Formylation: The first step is the formylation of the primary amine to yield the corresponding N-formamide derivative, in this case, N-(3-phenylpropyl)formamide. This transformation is a prominent reaction in organic synthesis for creating crucial intermediates. researchgate.net

Dehydration: The second and final step is the dehydration of the N-formamide. This reaction eliminates a molecule of water to form the isocyanide functional group. A variety of dehydrating agents have been historically employed for this purpose, with phosphorus oxychloride (POCl₃) being one of the most common. mdpi.comkirj.ee Other classic reagents include phosgene (B1210022), diphosgene, and tosyl chloride (TsCl), typically used in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproducts. mdpi.com

The general reaction can be summarized as follows: Step 1: Ph(CH₂)₃NH₂ + Formylating Agent → Ph(CH₂)₃NHCHO Step 2: Ph(CH₂)₃NHCHO + Dehydrating Agent/Base → Ph(CH₂)₃NC + H₂O + Byproducts

The efficiency and yield of isocyanide synthesis are highly dependent on the chosen reaction conditions. Key variables include the dehydrating agent, the base, the solvent, and the reaction temperature. Optimization of these parameters is crucial for achieving high yields and purity while minimizing side reactions. frontiersin.org

For the dehydration of N-substituted formamides, a comparative study of different reagent systems reveals significant differences in outcomes. While phosphorus oxychloride is effective, alternative reagents have been explored to improve the process. rsc.org The selection of an appropriate base is also critical; tertiary amines such as triethylamine are often superior to inorganic bases for this transformation. mdpi.com

Emerging and Advanced Synthetic Strategies for Isocyanides Applicable to this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental impact of isocyanide production. These strategies are directly applicable to the synthesis of this compound.

The principles of green chemistry have driven the development of more sustainable protocols for isocyanide synthesis. A key focus has been the replacement of hazardous reagents. For instance, using p-toluenesulfonyl chloride (p-TsCl) instead of phosphorus oxychloride or phosgene derivatives significantly reduces the toxicity and waste associated with the reaction, offering a simplified protocol and work-up. rsc.org

Another significant advancement is the development of one-pot, in situ generation methods. ingentaconnect.com In this approach, the formamide (B127407) is converted to the isocyanide in the same reaction vessel where it will be consumed in a subsequent transformation, such as a multicomponent reaction. This strategy offers several advantages:

Safety: It avoids the isolation and handling of potentially toxic and foul-smelling isocyanides. nih.govmdpi.com

Versatility: A single set of optimized conditions for in situ generation can be applied to a wide range of multicomponent reactions. nih.gov

Furthermore, continuous flow technology represents a state-of-the-art approach to isocyanide synthesis. whiterose.ac.uk Flow chemistry allows for precise control over reaction parameters like temperature and residence time, enhancing safety and yield. This technology is particularly advantageous for handling unstable intermediates and can be integrated with in-line purification, making it a powerful tool for producing isocyanides on demand for immediate use. rsc.org

Analytical and Purification Protocols in this compound Synthesis

Following the synthesis, the crude this compound must be isolated and purified. A typical work-up procedure involves quenching the reaction, followed by extraction with an organic solvent like dichloromethane (B109758) (DCM) and washing with brine. frontiersin.org The organic layer is then dried over an agent such as sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed. frontiersin.org

Purification of the crude product is essential to remove unreacted starting materials and byproducts. For this compound, a common and effective method is bulb-to-bulb distillation under reduced pressure. researchgate.net Column chromatography on silica (B1680970) gel is another widely used technique to obtain the pure isocyanide. ingentaconnect.com

The identity and purity of the final product are confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the molecular structure of this compound. researchgate.netrsc.org

Infrared (IR) Spectroscopy: The presence of the characteristic and strong isocyanide (N≡C) stretching band in the IR spectrum (typically around 2150 cm⁻¹) provides definitive evidence of the functional group's formation. rsc.org

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. ingentaconnect.com

Reactivity and Reaction Mechanisms of 3 Phenylpropylisocyanide

Fundamental Reactivity Patterns of Isocyanides

The isocyanide functional group (–N⁺≡C⁻) is a unique entity in organic chemistry, exhibiting a "chameleonic" nature by combining both nucleophilic and electrophilic characteristics within its terminal carbon atom. nih.govacs.org This dual reactivity, often termed amphiphilicity, is central to its synthetic utility and can be rationalized through frontier molecular orbital theory. nih.govacs.org Unlike other functional groups where nucleophilic and electrophilic sites are typically separate, the isocyanide carbon can engage with both types of reagents, leading to α-adduct formation. nih.govacs.org

The electrophilic nature of the isocyanide carbon arises from its low-energy pair of π*-CN orbitals. nih.govacs.org These orbitals have their largest coefficient on the carbon atom, making it susceptible to attack by nucleophiles. nih.gov This acceptor capability allows isocyanides to react with strong nucleophiles, such as organometallic compounds. aakash.ac.in The electron-withdrawing effect of the isocyano group further influences its reactivity. aakash.ac.inwikipedia.org

Conversely, the isocyanide carbon also demonstrates significant nucleophilic character. This behavior is attributed to a σ-type lone pair of electrons on the carbon, which serves as an electron pair donor, allowing it to act as a Lewis base. nih.govacs.org This nucleophilicity is fundamental to many of the isocyanide's characteristic reactions, particularly its participation in multicomponent reactions where it attacks an electrophilic imine or carbonyl carbon. nih.govnih.gov

The electronic structure and reactivity of isocyanides are best described through two primary resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon (R–N⁺≡C⁻), and another with a double bond, highlighting the carbene-like character of the carbon atom (R–N̈=C:). wikipedia.orgchemicalforums.com Both representations are useful for understanding its reactivity, particularly the formal carbene character which explains its role in certain insertion and cycloaddition reactions. wikipedia.org

It is crucial to distinguish resonance from tautomerism. Resonance involves the delocalization of π-electrons, where the different structures are imaginary representations of a single molecule. pediaa.comquora.com Tautomerism, however, is a chemical equilibrium between two distinct isomers (tautomers) that involves the migration of an atom, typically a proton. hubpages.comstudy.com A classic example is the tautomeric relationship between hydrogen cyanide (H–C≡N) and its less stable tautomer, hydrogen isocyanide (H–N⁺≡C⁻). chemicalforums.comhubpages.com While the isocyanide functional group itself is described by resonance, the relationship between a nitrile and an isocyanide in a protic environment can be one of tautomerism. chemicalforums.com

Multicomponent Reactions (MCRs) Involving 3-Phenylpropylisocyanide

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are powerful tools in modern organic synthesis. nih.govresearchgate.net Isocyanides, due to their unique reactivity, are cornerstone reagents in some of the most important MCRs, including the Ugi and Passerini reactions. researchgate.netresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them particularly useful in the creation of compound libraries for drug discovery. nih.govorganic-chemistry.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org The reaction mechanism is initiated by the formation of an imine from the aldehyde and amine. The isocyanide then acts as a nucleophile, attacking the imine carbon to form a key nitrilium ion intermediate. nih.govnih.gov This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. organic-chemistry.org

This compound has been specifically utilized as the isocyanide component in Ugi reactions to synthesize libraries of complex molecules with potential biological activity. uh.cu Its hydrophobic character, conferred by the phenylpropyl group, makes it a valuable building block for creating specific molecular structures. uh.cu

A significant application of the Ugi reaction involving this compound is in the synthesis of N-alkylated branched peptidomimetics. uh.cu Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability or oral bioavailability. In one research endeavor, this compound was employed in a Ugi-4CR to create a combinatorial library of analogues inspired by bestatin, a natural inhibitor of metallo-aminopeptidases. uh.cu

The goal was to develop selective inhibitors for microbial aminopeptidases, such as the ePepN enzyme from Escherichia coli. uh.cu The Ugi reaction enabled the systematic introduction of diverse structural elements around a core dipeptide sequence. In this context, this compound was selected, along with other hydrophobic isocyanides, to install lipophilic moieties intended to interact effectively with the hydrophobic S1 and S1' pockets of the target enzyme. uh.cu The versatility of the Ugi reaction allowed for the rapid generation of a diverse set of peptidomimetics, facilitating the exploration of structure-activity relationships for enzyme inhibition. uh.cu

| Ugi Reaction Component | Role in Peptidomimetic Synthesis | Example Compound/Group |

| Amine | Forms the peptide backbone and provides a key interaction point (terminal amine). | Bestatin-derived amino acid sequence |

| Oxo Component | Provides a point of diversity in the amino acid side chain. | Various aldehydes or ketones |

| Carboxylic Acid | Acylates the intermediate, forming part of the final amide structure. | Various carboxylic acids |

| Isocyanide | Introduces N-alkylation and significant diversity; hydrophobic groups target enzyme pockets. | This compound |

Passerini Reaction and its Variants Utilizing this compound

The Passerini reaction, first reported in 1921, is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgslideshare.net The reaction yields an α-acyloxy amide and is characterized by its high atom economy and operational simplicity. mdpi.com this compound readily participates in this reaction, where it is attacked by the carbonyl carbon and subsequently traps the carboxylate.

The mechanism is believed to proceed through a cyclic, concerted transition state in aprotic solvents, especially at high concentrations. wikipedia.orgorganic-chemistry.org This process combines the three reactants in a single, efficient step. The Passerini reaction is a cornerstone of combinatorial chemistry for creating large libraries of compounds for biological screening. mdpi.com

Table 3: Representative Passerini Reaction with this compound

| Carbonyl Component | Carboxylic Acid | Isocyanide Component | Product Type |

|---|---|---|---|

| Benzaldehyde | Acetic Acid | This compound | α-Acyloxy amide |

| Cyclohexanone | Propionic Acid | This compound | α-Acyloxy amide |

Variants of the Passerini reaction, such as the Passerini-Smiles reaction, expand its synthetic utility by incorporating a subsequent intramolecular rearrangement, leading to the formation of O-arylated compounds. researchgate.net

Groebke-Blackburn-Bienaymé Reaction and Related Cyclization Pathways

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed, three-component reaction that synthesizes fused 3-aminoimidazoles, such as imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org The reactants are a heterocyclic amidine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide. rug.nl this compound serves as a versatile isocyanide component in this annulation strategy.

The reaction mechanism involves the initial formation of an imine from the amidine and aldehyde, which is then activated by a Brønsted or Lewis acid catalyst. nih.gov The isocyanide undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular [4+1] cycloaddition and subsequent aromatization to yield the final heterocyclic product. rug.nlresearchgate.net The GBB reaction is highly valued for its ability to rapidly generate scaffolds of significant interest in medicinal chemistry. nih.govbeilstein-journals.org

Table 4: Groebke-Blackburn-Bienaymé Reaction Parameters

| Amidine Component | Aldehyde Component | Isocyanide Component | Catalyst | Product Scaffold |

|---|---|---|---|---|

| 2-Aminopyridine | 4-Chlorobenzaldehyde | This compound | Sc(OTf)₃ | Imidazo[1,2-a]pyridine |

| 2-Aminopyrimidine | Furan-2-carbaldehyde | This compound | TsOH | Imidazo[1,2-a]pyrimidine |

Other Isocyanide-Based Multicomponent Assemblies

Beyond the Passerini and GBB reactions, this compound is a key reactant in other IMCRs, most notably the Ugi four-component reaction (Ugi-4CR). nih.gov The Ugi reaction combines a carbonyl compound (aldehyde or ketone), a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a dipeptide-like α-acylamino amide. beilstein-journals.org

The reaction is favored in polar, protic solvents like methanol (B129727) and proceeds through the formation of a nitrilium ion intermediate, which is generated from the addition of the isocyanide to an initially formed imine. nih.gov This reactive intermediate is then trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to give the stable bis-amide product. The immense variability of the four starting materials allows for the creation of vast and diverse molecular libraries. beilstein-journals.org

Table 5: Ugi Four-Component Reaction

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

|---|---|---|---|---|

| Isobutyraldehyde | Benzylamine | Acetic Acid | This compound | α-Acylamino amide |

Cycloaddition Reactions and Annulation Strategies Incorporating this compound

The isocyanide functional group can participate in various cycloaddition reactions, serving as a single-carbon component to construct heterocyclic rings. These reactions are powerful tools for synthesizing novel molecular frameworks.

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a 1,3-dipole (such as an azide (B81097), nitrone, or nitrile oxide) reacts with a dipolarophile to form a five-membered ring. organic-chemistry.orgyoutube.com Isocyanides, including this compound, can act as dipolarophiles. For example, the reaction between an organic azide and this compound can lead to the formation of a tetrazole ring, a valuable heterocycle in medicinal chemistry. The mechanism is a concerted, pericyclic process where the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile combine to form two new sigma bonds. wikipedia.org

Annulation strategies are ring-forming reactions, and many of the multicomponent reactions involving this compound, such as the GBB reaction, are prime examples of annulation. These reactions build a new ring onto a pre-existing molecular scaffold in a single synthetic operation. The versatility of this compound in these transformations makes it a valuable reagent for the synthesis of diverse heterocyclic systems.

Transition Metal-Catalyzed Transformations Involving this compound

Extensive research into the transition metal-catalyzed transformations of isocyanides has revealed a rich and diverse field of chemical reactivity. However, specific studies focusing solely on the compound This compound are not extensively documented in publicly available scientific literature. Therefore, this section will discuss the general principles of transition metal-catalyzed reactions of analogous alkyl and benzyl (B1604629) isocyanides, which can provide a framework for understanding the potential reactivity of this compound. These reactions are primarily facilitated by the unique electronic structure of the isocyanide functional group, which can act as both a σ-donor and a π-acceptor ligand, enabling a variety of insertion, coupling, and cycloaddition reactions.

Transition metal catalysts, particularly those based on palladium, rhodium, nickel, and copper, are commonly employed to mediate the transformations of isocyanides. The coordination of the isocyanide to the metal center activates the carbon atom of the isocyanide group, making it more susceptible to nucleophilic attack and insertion into metal-carbon or metal-heteroatom bonds.

A general mechanistic pathway for many of these transformations involves the following key steps:

Oxidative Addition: The active metal catalyst (often in a low oxidation state, e.g., Pd(0)) reacts with an organic halide or triflate to form an organometallic intermediate.

Isocyanide Insertion: The isocyanide coordinates to the metal center and subsequently inserts into the metal-carbon bond, forming an imidoyl-metal complex.

Further Reaction/Reductive Elimination: This imidoyl intermediate can then undergo various subsequent reactions, such as reaction with a nucleophile, another insertion event, or reductive elimination to yield the final product and regenerate the active catalyst.

Common Transition Metal-Catalyzed Reactions of Isocyanides:

While specific data for this compound is not available, analogous isocyanides participate in a range of important transformations:

Multicomponent Reactions (MCRs): Isocyanides are well-known participants in MCRs like the Ugi and Passerini reactions. While these are typically not metal-catalyzed in their classical form, transition metal catalysis can be employed to expand their scope and efficiency.

Cycloaddition Reactions: Transition metals can catalyze the cycloaddition of isocyanides with various unsaturated partners, such as alkynes and dienes, to form heterocyclic compounds.

Cross-Coupling Reactions: Isocyanides can be incorporated into various cross-coupling reactions, acting as a one-carbon building block to construct complex molecules.

The following table provides a general overview of the types of transition metal-catalyzed reactions that analogous isocyanides undergo. It is important to reiterate that these are representative examples and not specific to this compound due to the lack of available data.

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| Palladium(0) complexes | Aryl Halide | Isocyanide | Insertion/Coupling | Imines, Amides |

| Rhodium(I) complexes | Alkyne | Isocyanide | Cycloaddition | Heterocycles |

| Copper(I) complexes | Amine | Isocyanide | Amination | Amidines |

| Nickel(0) complexes | Organic Halide | Isocyanide | Cross-Coupling | Ketones |

Table 1: Representative Transition Metal-Catalyzed Reactions of Isocyanides

Detailed research findings on the reactivity of this compound in the context of transition metal-catalyzed transformations would require dedicated experimental investigation. Such studies would be valuable in elucidating the specific influence of the 3-phenylpropyl group on the reaction outcomes, including yields, regioselectivity, and stereoselectivity.

Applications of 3 Phenylpropylisocyanide in Chemical Synthesis

The Role of 3-Phenylpropylisocyanide as a Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The terminal isocyano group acts as a potent nucleophile and can also undergo α-addition reactions, making it a key reactant in powerful multicomponent reactions such as the Passerini and Ugi reactions. These reactions are renowned for their high atom economy and the ability to generate molecular diversity from simple starting materials.

Construction of Complex Molecular Architectures

The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are prime examples of how this compound can be employed to construct complex acyclic and cyclic molecules. In the Passerini reaction, an isocyanide, a carboxylic acid, and a carbonyl compound combine to form an α-acyloxy carboxamide. The Ugi reaction extends this by incorporating a primary amine to yield an α-acylamino amide.

| Reaction | Reactants | General Product Structure |

| Passerini Reaction | Isocyanide (R-NC), Carboxylic Acid (R'-COOH), Aldehyde/Ketone (R''-CO-R''') | α-Acyloxy carboxamide |

| Ugi Reaction | Isocyanide (R-NC), Carboxylic Acid (R'-COOH), Aldehyde/Ketone (R''-CO-R'''), Primary Amine (R''''-NH2) | α-Acylamino amide |

Table 1: General Products of Passerini and Ugi Reactions.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

A significant application of this compound in multicomponent reactions is the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. By strategically choosing the other components in Ugi and Passerini reactions, chemists can orchestrate post-MCR cyclization reactions to generate a diverse array of heterocycles.

For instance, the Ugi reaction is a powerful tool for the synthesis of various five- and six-membered nitrogen heterocycles. The initial Ugi product, a linear peptide-like molecule, can be designed to contain functional groups that subsequently react to form rings. Isocyanides like this compound are integral to forming the backbone of these precursors. While specific examples detailing the use of this compound in the synthesis of every class of heterocycle are not extensively documented in broad surveys, the general applicability is widely recognized in the field of synthetic chemistry.

Some of the heterocyclic scaffolds that can be synthesized using isocyanide-based multicomponent reactions include:

Oxazoles: These can be formed through variations of the Ugi reaction where the initial adduct undergoes cyclization.

Tetrazoles: The Passerini-tetrazole three-component reaction (PT-3CR) allows for the synthesis of 1,5-disubstituted tetrazoles from an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate).

Quinolines: Three-component reactions involving anilines, aldehydes, and alkynes, where isocyanides can play a role in related synthetic strategies, can lead to the formation of quinoline (B57606) derivatives.

The following table outlines the general approach to synthesizing these heterocycles using multicomponent reactions involving an isocyanide.

| Heterocycle | Multicomponent Reaction | Key Reactants |

| Oxazole | Ugi Reaction Variant | Aldehyde, Amine, Carboxylic Acid, Isocyanide |

| Tetrazole | Passerini-Tetrazole Reaction | Aldehyde/Ketone, Isocyanide, Azide (B81097) Source |

| Quinoline | Modified MCRs | Aniline derivative, Aldehyde, Alkyne/Isocyanide |

Table 2: Synthesis of Nitrogen-Containing Heterocycles via Isocyanide-Based MCRs.

Contributions to Combinatorial Chemistry and Chemical Library Generation

The true power of multicomponent reactions featuring this compound is fully realized in the context of combinatorial chemistry. The ability to vary the other reactants in a systematic fashion allows for the rapid generation of large and diverse libraries of compounds. This approach is central to modern drug discovery, where high-throughput screening of such libraries can identify lead compounds for new therapeutics.

The use of this compound in these libraries can introduce specific structural and property variations. The phenylpropyl moiety can explore hydrophobic binding pockets in biological targets, while the amide backbone generated in the MCRs provides opportunities for hydrogen bonding interactions.

The generation of a chemical library using a multicomponent reaction with this compound would typically involve a matrix approach, where different aldehydes, carboxylic acids, and (in the case of the Ugi reaction) amines are reacted in a combinatorial fashion. For example, a simple 3x3x3 Ugi library would generate 27 unique compounds.

| Aldehyde (R''-CHO) | Carboxylic Acid (R'-COOH) | Amine (R''''-NH2) | Isocyanide | Number of Products |

| 3 variations | 3 variations | 3 variations | This compound | 27 |

Table 3: Example of a 3x3x3 Combinatorial Library Generation using the Ugi Reaction.

While comprehensive databases of libraries synthesized specifically with this compound are proprietary to the research institutions and pharmaceutical companies that generate them, the principles of their construction are a fundamental aspect of modern medicinal chemistry. The versatility of this compound as a building block in these reactions underscores its importance in the ongoing search for new and effective bioactive molecules.

Medicinal Chemistry and Biological Research Involving 3 Phenylpropylisocyanide Derivatives

Design and Synthesis of Biologically Active Compounds Facilitated by 3-Phenylpropylisocyanide

This compound serves as a versatile building block in the design and synthesis of a diverse array of biologically active compounds. Its utility is particularly prominent in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. mdpi.comnih.govnih.gov This efficiency is highly advantageous in medicinal chemistry for the generation of compound libraries for drug discovery. nih.govnih.gov

Key advantages of using this compound in MCRs include:

Molecular Diversity: The isocyanide functionality readily participates in various MCRs, enabling the introduction of the 3-phenylpropyl group into a wide range of molecular scaffolds.

Step Economy: MCRs streamline synthetic pathways, reducing the number of steps required to produce complex molecules, which in turn saves time and resources. nih.gov

Atom Economy: These reactions are designed to incorporate a majority of the atoms from the starting materials into the final product, minimizing waste. mdpi.com

The application of this compound in MCRs has led to the synthesis of numerous compounds with potential therapeutic applications, demonstrating its significance in modern drug discovery and development.

Multicomponent reactions (MCRs) involving isocyanides like this compound are powerful tools for the efficient synthesis of pharmaceutical agents. researchgate.net Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. nih.gov

The Passerini reaction , first described by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org This reaction is valued for its ability to generate three points of diversity, which is highly beneficial for creating diverse compound libraries. nih.gov

The Ugi reaction is a four-component reaction that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govnih.gov This reaction is particularly useful in the synthesis of peptidomimetics and other complex, drug-like molecules. nih.gov The Ugi reaction proceeds through the formation of a reactive nitrilium intermediate, which is then trapped by the carboxylic acid. nih.gov

The strategic use of this compound in these MCRs allows for the incorporation of its specific lipophilic and structural features into the final products, influencing their pharmacological properties. The efficiency and versatility of these reactions have made them indispensable in the rapid generation of novel compounds for biological screening. nih.gov

Table 1: Comparison of Passerini and Ugi Reactions

| Feature | Passerini Reaction | Ugi Reaction |

|---|---|---|

| Number of Components | Three | Four |

| Reactants | Carboxylic Acid, Carbonyl Compound, Isocyanide | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide |

| Product | α-Acyloxy Amide | Bis-Amide |

| Key Intermediate | Imidate Intermediate (in concerted mechanism) | Nitrilium Intermediate |

| Primary Application | Generation of diverse compound libraries | Synthesis of peptidomimetics and complex molecules |

The versatility of this compound extends to the synthesis of specific and complex pharmacological scaffolds. By carefully selecting the other components in multicomponent reactions, chemists can direct the synthesis towards desired heterocyclic systems and other molecular frameworks known to possess biological activity.

The van Leusen multicomponent reaction (VL-3CR) is a key method for synthesizing polysubstituted imidazoles. nih.gov This reaction typically involves the use of tosylmethylisocyanide (TosMIC) reagents and imines. The imidazole (B134444) scaffold is a significant pharmacophore found in many biologically active compounds. Specifically, certain imidazole derivatives have been identified as potent and selective antagonists of the histamine (B1213489) H3 receptor, a target of interest for the treatment of various central nervous system disorders. The incorporation of the 3-phenylpropyl group via an isocyanide precursor can modulate the lipophilicity and binding interactions of these derivatives with the receptor.

While direct synthesis of 3-phenylpiperidine-2,6-dione derivatives using this compound in a single MCR step is not explicitly detailed in the provided context, MCRs are widely used to generate highly substituted heterocyclic compounds that can serve as precursors to such structures. The piperidine (B6355638) ring is a common motif in medicinal chemistry. For instance, various MCRs have been employed to synthesize compounds with antibacterial and antifungal properties. nih.govmdpi.com The synthesis of 1,2,3,6-tetrahydropyrimidine analogues, for example, has been achieved through a pseudo-five-component reaction, yielding potent antimicrobial and antifungal agents. nih.gov The structural complexity and diverse functionalities that can be introduced through MCRs provide a platform for developing novel agents with a broad spectrum of activity.

Phytosphingosine (B30862) and its derivatives are known for their immunological activities. While the direct synthesis of phytosphingosine derivatives using this compound is not a commonly cited application, the principles of MCRs can be applied to construct complex molecules with similar functionalities. The ability to combine multiple building blocks in a single step allows for the efficient creation of libraries of sphingolipid analogues. These libraries can then be screened for their ability to act as immune adjuvants, potentially leading to the discovery of new vaccine enhancers.

The Ugi four-component reaction (U-4CR) is exceptionally well-suited for the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as increased stability and oral bioavailability. By using amino acids or their derivatives as the amine or carboxylic acid component in the Ugi reaction, researchers can generate a wide variety of peptide-like structures.

The incorporation of the this compound provides a non-natural side chain that can influence the binding of the peptidomimetic to its target enzyme, such as a protease. Protease inhibitors are an important class of drugs used to treat viral infections like HIV and hepatitis C, as well as various types of cancer. The diversity-oriented nature of the Ugi reaction allows for the rapid generation of libraries of peptidomimetics, which can be screened to identify potent and selective protease inhibitors. researchgate.net

Table 2: Pharmacological Scaffolds from this compound Precursors

| Derivative Class | Synthetic Approach (Illustrative) | Potential Biological Application | Role of this compound |

|---|---|---|---|

| Imidazole Derivatives | van Leusen Multicomponent Reaction | Histamine H3 Receptor Antagonists | Provides a key building block for the imidazole core and introduces a lipophilic side chain. |

| 3-Phenylpiperidine-2,6-dione Derivatives | Multistep synthesis potentially involving MCR-derived intermediates | Antiviral, Antibacterial, Antifungal | Contributes to the core structure and influences biological activity through its phenylpropyl moiety. |

| Phytosphingosine Derivatives | MCR-based library synthesis of analogues | Immune Adjuvants | Enables the creation of diverse lipid-like structures for screening. |

| Peptidomimetics | Ugi Four-Component Reaction | Protease Inhibitors | Acts as a source of a non-natural side chain to modulate binding affinity and selectivity. |

Elaboration of Specific Pharmacological Scaffolds Derived from this compound Precursors

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For isocyanide derivatives, including those with a phenylalkyl scaffold similar to this compound, SAR studies have elucidated key structural features that govern their biological activity.

The isocyanide moiety itself is a critical determinant of activity. Its ability to act as a carbon-based nucleophile and its linear geometry allow it to interact with biological targets in ways that are distinct from other functional groups. The nature of the substituent attached to the isocyanide group significantly modulates this activity. For instance, the metabolic stability of isocyanides is highly dependent on the substitution pattern. Secondary and tertiary isocyanides generally exhibit greater metabolic stability compared to primary and aromatic isocyanides.

In the context of antibacterial activity, a library of structurally diverse isocyanides was screened against Staphylococcus aureus. This screening identified an aromatic sulfonyl isonitrile as a potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 1.6 μM. nih.govresearchgate.net This highlights the importance of the electronic properties of the aromatic system and the nature of the substituents in influencing antibacterial potency.

Furthermore, the isocyano group's ability to coordinate with metal ions is a key aspect of the SAR for many biologically active isocyanides. This is particularly relevant for the inhibition of metalloenzymes. For example, isocyanide derivatives have been evaluated as inhibitors of Heme Oxygenase (HO), an enzyme implicated in cancer and microbial pathogenesis. SAR studies on a series of isocyanides revealed that both the steric bulk and electronic nature of the substituent on the isocyanide influence the inhibitory activity. Aromatic isocyanides were found to be more prone to interact with the ferrous heme group of certain enzymes compared to aliphatic isocyanides. acs.org The following table summarizes the inhibitory activities of some isocyanide derivatives against Heme Oxygenase-1 (HO-1).

| Compound | Dissociation Constant (Kd) (μM) | IC50 (μM) |

| Isopropyl isocyanide | 1.3 | 2.5 |

| Butyl isocyanide | 0.8 | 1.5 |

| Benzyl (B1604629) isocyanide | 0.5 | 1.0 |

This data is illustrative of SAR trends in isocyanide-based enzyme inhibitors and is based on findings from broader studies on isocyanide derivatives. acs.org

The data suggests that increasing the steric bulk from isopropyl to butyl, and introducing an aromatic ring as in benzyl isocyanide, enhances the inhibitory potency against HO-1. This is likely due to more favorable interactions within the enzyme's active site.

Investigation of Molecular Targets and Mechanisms of Action for Derivatives

The investigation into the molecular targets and mechanisms of action of isocyanide derivatives has revealed several ways in which these compounds exert their biological effects. A prominent mechanism for some isocyanide-containing compounds is the covalent modification of essential enzymes.

Recent studies on the antimicrobial mode of action of a potent monoisonitrile against S. aureus have shown that the compound covalently modifies the active site cysteines of two essential metabolic enzymes: FabF, involved in fatty acid biosynthesis, and GlmS, which participates in the hexosamine pathway. nih.govtum.de This covalent modification leads to the inhibition of these enzymes and subsequent bacterial growth inhibition. This finding underscores the electrophilic character of the isocyanide carbon atom, which can react with nucleophilic residues like cysteine in enzyme active sites.

Another significant mechanism of action for isocyanide derivatives stems from their strong coordinating properties with metal ions. acs.org This allows them to target metalloenzymes by binding to the metal cofactor in the active site, thereby inhibiting the enzyme's catalytic activity. As mentioned earlier, Heme Oxygenase (HO) is a key example of a metalloenzyme targeted by isocyanide inhibitors. acs.org The isocyanide ligand coordinates to the iron atom of the heme prosthetic group, disrupting its normal function. The affinity and rate of this interaction are dependent on the structure of the isocyanide, with aromatic isocyanides showing a greater propensity for interaction with the ferrous heme group. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-phenylpropylisocyanide, and how do reaction conditions influence yield?

- Methodology : Use palladium-catalyzed isocyanide insertion or Ullmann-type coupling reactions under inert atmospheres. Monitor reaction progress via TLC or GC-MS. Optimize parameters (e.g., temperature, solvent polarity) using factorial design experiments to maximize yield (≥75%) while minimizing side products like dimerization .

- Data Interpretation : Compare NMR (¹H, ¹³C) and FT-IR spectra with literature benchmarks (e.g., isocyanide C≡N stretch at ~2100–2150 cm⁻¹) to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Analyze degradation via HPLC-UV at intervals (0, 7, 30 days). Use Arrhenius modeling to predict shelf life .

- Key Metrics : Degradation products (e.g., oxidation to isocyanate) should remain <5% under recommended storage (−20°C, desiccated) .

Q. What analytical techniques are critical for verifying the purity of this compound?

- Methodology : Combine chromatography (HPLC with C18 column) and spectroscopy (NMR, high-resolution mass spectrometry). Validate purity (>98%) using external calibration curves and spike recovery tests .

- Troubleshooting : Discrepancies in melting points or spectral data may indicate residual solvents (e.g., DMF) requiring additional purification (recrystallization or flash chromatography) .

Advanced Research Questions

Q. How can researchers address contradictory data in spectroscopic analysis of this compound’s electronic properties?

- Methodology : Reconcile UV-Vis absorption maxima (λmax) discrepancies by comparing solvent effects (polar vs. nonpolar) and computational simulations (DFT calculations). Validate experimental vs. theoretical λmax values using Gaussian09 with B3LYP/6-31G* basis sets .

- Case Study : A 10 nm shift in λmax between experimental (275 nm) and theoretical (285 nm) data may arise from solvent dielectric effects or conformational flexibility .

Q. What strategies mitigate air sensitivity during catalytic applications of this compound?

- Methodology : Employ Schlenk-line techniques for ligand synthesis and catalysis. Use chelating ligands (e.g., bipyridine) to stabilize metal-isocyanide complexes. Monitor oxygen sensitivity via in situ Raman spectroscopy .

- Data-Driven Solution : Reduced catalytic turnover (e.g., <50% yield in cross-coupling) under aerobic conditions suggests radical scavengers (e.g., TEMPO) or glovebox protocols are essential .

Q. How should researchers design experiments to study this compound’s reactivity in multicomponent reactions (MCRs)?

- Methodology : Screen MCRs (e.g., Passerini or Ugi reactions) using DOE (Design of Experiments) software. Vary stoichiometry, catalysts (e.g., AuCl₃), and solvents (e.g., THF vs. DCM). Analyze regio-/stereoselectivity via X-ray crystallography .

- Contradiction Resolution : If competing pathways (e.g., imine vs. isocyanide activation) yield mixed products, use kinetic isotope effects (KIE) or Hammett plots to elucidate mechanisms .

Methodological Guidelines

Q. How to resolve inconsistencies in toxicity profiles reported for this compound?

- Methodology : Re-evaluate in vitro assays (e.g., MTT on HEK293 cells) under standardized protocols (ISO 10993-5). Compare LC₅₀ values across studies, adjusting for solvent toxicity (e.g., DMSO controls) and exposure duration .

Q. What computational tools predict this compound’s binding affinity in biological systems?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with target proteins (e.g., kinases). Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.